molecular formula C28H31N5O4S B2592353 N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1037222-78-8

N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No. B2592353
M. Wt: 533.65
InChI Key: HNRZIZZURPJXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a cyclohexyl compound, which means it contains a cyclohexane ring, a six-membered ring of carbon atoms . It also contains several functional groups, including a carbamoyl group (NHCOO), a sulfanyl group (SH), and a methoxy group (OCH3). These functional groups can greatly influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and a ring system. The cyclohexane ring provides a rigid, three-dimensional structure to the molecule, while the functional groups can participate in various chemical reactions .

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various derivatives and analogs of the compound N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide to investigate their biological activities. These activities include anti-monoamine oxidase, antitumor, and inhibition of 5-HT deamination, showing promise in the treatment of certain types of cancers and neurological disorders.

  • In one study, 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones were synthesized and showed high anti-monoamine oxidase and antitumor activity, indicating potential for therapeutic applications (Markosyan et al., 2015).
  • Another research synthesized 3-phenyl-and 3-phenethyl-5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines, revealing their inhibitory effects on brain monoamine oxidase (MAO) activity and moderate antitumor activities, suggesting their potential in treating neurological disorders and cancer (Markosyan et al., 2008).

Molecular Synthesis and Computational Studies

The compound and its derivatives have been a subject of molecular synthesis and computational studies to explore their chemical properties and potential applications in various fields:

  • A study described the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization, which could have implications in developing novel pharmaceuticals or materials (Kut et al., 2020).
  • DFT computational studies on quinoline and quinazoline derivatives highlighted the charge transfer within their molecules, which could be significant in designing materials with specific electronic or photonic properties (Mohamed et al., 2020).

properties

IUPAC Name

N-cyclohexyl-3-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O4S/c1-37-20-11-7-10-19(16-20)30-25(35)17-38-28-32-22-13-6-5-12-21(22)26-31-23(27(36)33(26)28)14-15-24(34)29-18-8-3-2-4-9-18/h5-7,10-13,16,18,23H,2-4,8-9,14-15,17H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRZIZZURPJXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.